molecular formula C10H20O B1582152 4-Decanone CAS No. 624-16-8

4-Decanone

Cat. No.: B1582152
CAS No.: 624-16-8
M. Wt: 156.26 g/mol
InChI Key: MKJDUHZPLQYUCB-UHFFFAOYSA-N
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Description

4-Decanone (CAS 1937-54-8) is a straight-chain aliphatic ketone with the molecular formula C₁₀H₂₀O. It is characterized by a carbonyl group at the fourth carbon position, distinguishing it from other decanone isomers. This compound is widely utilized in biochemical and industrial applications, including enzymatic studies (e.g., as a substrate for Baeyer–Villiger monooxygenases, BVMOs) , mass spectrometry analysis , and extraction of volatile organic compounds (VOCs) in dairy products . Its physicochemical properties, such as moderate volatility and linear hydrocarbon backbone, make it a versatile tool in catalysis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decanone can be synthesized through the oxidation of the corresponding secondary alcohol, decanol. The oxidation process typically uses catalysts such as chromic acid or manganese dioxide to facilitate the conversion of the alcohol to the ketone . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols .

Industrial Production Methods: In an industrial setting, this compound is produced via the oxidation of decanol using chromic acid or manganese dioxide as catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Decanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Decanoic acid.

    Reduction: Decanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

4-Decanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Decanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which can further undergo different chemical transformations .

Comparison with Similar Compounds

Positional Isomers: 2-Decanone vs. 4-Decanone

Structural Differences :

  • 2-Decanone has a carbonyl group at the second carbon, while this compound positions it at the fourth carbon. Functional Implications:
  • Enzymatic Reactivity: BVMOs from Pseudomonas putida catalyze Baeyer–Villiger oxygenation of both 2-decanone and this compound. However, the enzyme exhibits substrate specificity depending on the carbonyl position. For example, this compound is more efficiently oxygenated in reactions involving keto-fatty acids like 10-keto-octadecanoic acid due to its alignment with the enzyme’s active site .
  • Mass Spectrometry: The fragmentation patterns differ significantly. This compound shows a low-intensity peak at m/z 138 (relative intensity: 1), whereas 8-methyl-4-nonanone, a branched analog, exhibits a stronger peak at m/z 138 (intensity: 40), indicating structural effects on fragmentation .

Table 1: Comparative Enzymatic and Spectral Data

Property This compound 2-Decanone 8-Methyl-4-nonanone
BVMO Substrate Efficiency High Moderate Not reported
Dominant MS Fragment m/z 138 (intensity: 1) Not reported m/z 138 (intensity: 40)

Chain Length Analogs: 3-Pentanone vs. 4-Tetradecanone

Structural Differences :

  • 3-Pentanone (C₅H₁₀O) and 4-tetradecanone (C₁₄H₂₈O) differ in chain length but share a mid-chain carbonyl group. Functional Implications:
  • Reactivity in Organic Synthesis: 3-Pentanone and this compound both show low reactivity in zinc iodide-catalyzed allene synthesis, yielding <5% products under thermal conditions. This suggests that longer aliphatic chains (≥C10) may hinder steric accessibility in certain reactions .
  • Safety and Handling: 4-Tetradecanone (C₁₄H₂₈O, MW 212.37 g/mol) has higher molecular weight and lower volatility compared to this compound (MW 156.27 g/mol), necessitating distinct storage and handling protocols .

Table 2: Physicochemical and Reactivity Comparison

Property This compound 3-Pentanone 4-Tetradecanone
Molecular Weight (g/mol) 156.27 86.13 212.37
Boiling Point (°C) ~210–215 ~102–104 ~290–295 (estimated)
Reactivity in Allene Synthesis Low Low Not reported

Functional Group Analogs: 3-Octanone and δ-Decalactone

Structural Differences :

  • 3-Octanone (C₈H₁₆O) is a shorter-chain ketone, while δ-decalactone (C₁₀H₁₈O₂) is a cyclic ester. Functional Implications:
  • Volatility in GC-MS: this compound (retention time: 36.008 min) elutes later than 3-octanone due to its longer chain, making it suitable for distinguishing VOCs in breathomics and dairy product analysis .
  • Extraction Efficiency: In sheep milk analysis, this compound is extracted alongside δ-decalactone using hexane and dichloromethane. However, lactones like δ-decalactone require specialized methods (e.g., solvent-assisted flavor evaporation) due to their lower volatility .

Table 3: Analytical Performance in Volatile Compound Extraction

Compound Retention Time (min) Preferred Extraction Method
This compound 36.008 Hexane/Dichloromethane
δ-Decalactone ~38–40 Solvent-Assisted Flavor Evaporation

Biological Activity

4-Decanone, a ketone with the molecular formula C10H20OC_{10}H_{20}O, is a compound of interest in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by its linear structure and the presence of a carbonyl group. The compound is known for its distinctive odor and is utilized in the fragrance industry. Its physical properties include:

  • Molecular Weight : 156.28 g/mol
  • Boiling Point : Approximately 198 °C
  • Solubility : Soluble in organic solvents like ethanol and ether but less soluble in water.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
  • Fungal Activity : The compound also demonstrates antifungal properties, which could be beneficial in treating fungal infections.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with cellular membranes and proteins, leading to:

  • Disruption of Membrane Integrity : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial counts when exposed to varying concentrations of this compound. The minimum inhibitory concentration (MIC) was determined to be around 0.5% for certain strains.
  • Fungal Resistance Investigation :
    Another study focused on the antifungal properties of this compound against Candida species. The compound showed promising results, inhibiting the growth of Candida albicans at concentrations as low as 0.3%.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundMolecular FormulaAntimicrobial ActivityNotes
2-Decanone C10H20OC_{10}H_{20}OModerateSimilar structure; less potent
3-Decanone C10H20OC_{10}H_{20}OLowReduced activity
4-Methyl-2-pentanone C6H12OC_{6}H_{12}OLowDifferent structure

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing 4-decanone, and how should experimental parameters be optimized?

To characterize this compound, use gas chromatography-mass spectrometry (GC-MS) for purity assessment and fragmentation pattern analysis. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C} NMR to identify carbonyl resonance at ~207–215 ppm). Optimize ionization parameters (e.g., electron energy at 70 eV in EI-MS) to minimize fragmentation ambiguities . Cross-validate results with authentic samples analyzed on the same instrument to address spectral discrepancies .

Q. How can researchers design controlled experiments to study this compound’s solvent effects in organic reactions?

  • Independent variables : Solvent polarity (e.g., hexane vs. ethanol), temperature, and reaction time.
  • Dependent variables : Reaction yield, byproduct formation (e.g., via GC analysis), and kinetic data.
  • Controls : Use inert solvents for baseline comparisons. Replicate trials (n ≥ 3) to assess reproducibility.
  • Statistical tools : Apply ANOVA to evaluate solvent impact on reaction efficiency .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s catalytic oxidation pathways?

  • Step 1 : Systematically catalog literature data (e.g., conflicting product ratios under similar conditions).
  • Step 2 : Identify methodological variables (e.g., catalyst loading, oxygen partial pressure) that may explain discrepancies.
  • Step 3 : Design a meta-experiment varying these parameters while holding others constant.
  • Step 4 : Use principal component analysis (PCA) to isolate dominant factors influencing pathway divergence . Publish negative results to clarify boundary conditions .

Q. What strategies are effective for analyzing this compound’s environmental degradation products with high noise-to-signal ratios in GC-MS data?

  • Preprocessing : Apply baseline correction and noise-reduction algorithms (e.g., Savitzky-Golay smoothing).
  • Targeted analysis : Use extracted ion chromatograms (EICs) for known degradation markers (e.g., decanoic acid).
  • Untargeted analysis : Leverage high-resolution MS (HRMS) with mass accuracy < 5 ppm to assign unknown peaks. Validate tentative identifications via spectral libraries and synthetic standards .

Q. How can researchers optimize synthetic routes for this compound derivatives while balancing yield and selectivity?

  • Method : Use design of experiments (DoE) to model interactions between variables (e.g., catalyst type, temperature).
  • Response surface methodology (RSM) : Identify Pareto-optimal conditions for multi-objective optimization.
  • Pilot trials : Conduct small-scale reactions to test predicted optima before scaling .

Q. Methodological Frameworks

Q. What statistical approaches are suitable for assessing reproducibility in this compound’s physicochemical property measurements?

  • Intra-lab variability : Calculate relative standard deviation (RSD) across replicated measurements.
  • Inter-lab comparisons : Use Bland-Altman plots to visualize systematic biases.
  • Outlier handling : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Q. How should researchers structure literature reviews to address gaps in this compound’s thermodynamic data?

  • Curation : Create a matrix comparing existing ΔHvap\Delta H_{vap}, KowK_{ow}, and vapor pressure values across studies.
  • Gap analysis : Highlight parameters with >20% variability or missing data.
  • Prioritization : Propose experiments to fill gaps using validated methods (e.g., static vapor pressure measurement cells) .

Q. Data Presentation and Peer Review

Q. What are best practices for presenting this compound’s chromatographic data to enhance clarity in publications?

  • Raw data : Include retention indices and mass spectra in appendices.
  • Processed data : Use heatmaps to visualize retention time shifts across solvent systems.
  • Uncertainty reporting : Provide confidence intervals for quantitative results (e.g., 95% CI for reaction yields) .

Q. How can researchers preemptively address potential peer review critiques of this compound’s kinetic studies?

  • Transparency : Disclose instrument calibration dates and reagent lot numbers.
  • Negative controls : Demonstrate no background reactivity in solvent-only trials.
  • Robustness testing : Vary stirring rates or vessel geometry to confirm kinetic consistency .

Properties

IUPAC Name

decan-4-one
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InChI

InChI=1S/C10H20O/c1-3-5-6-7-9-10(11)8-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKJDUHZPLQYUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID40211451
Record name 4-Decanone
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Molecular Weight

156.26 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4-Decanone
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CAS No.

624-16-8
Record name 4-Decanone
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Record name 4-Decanone
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Record name 4-Decanone
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Record name Decan-1-oyl chloride
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Record name 4-DECANONE
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Synthesis routes and methods I

Procedure details

A mixture of 5.68 parts of 1,3-dihydro-1-(3-hydroxypropyl)-5-methyl-2H-benzimidazol-2-one methanesulfonate, 4.62 parts of 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one, 3.7 parts of sodium carbonate and 45 parts of N,N-dimethylformamide is stirred for 1 hour at 60° C. The reaction mixture is cooled and poured onto water. The precipitated product is filtered off and purified by column-chromatography over silica gel using a mixture of trichloromethane and 10% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from a mixture of N,N-dimethylformamide and water, yielding 2 parts (24%) of 8-[3-(1,3-dihydro-5-methyl-2-oxo-2H-benzimidazol-1-yl)propyl]-1-phenyl-1,3,8-triazaspiro[4,5[decan-4-one; mp. 255.5° C.
Name
1,3-dihydro-1-(3-hydroxypropyl)-5-methyl-2H-benzimidazol-2-one methanesulfonate
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Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that a mixture of 1-decanol (0.5 millimole) and 4-decanol (0.5 millimole) was used instead of 1-decanol, to give 1-decanal (yield 83%), and 4-decanone (yield 3%).
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83%
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3%

Retrosynthesis Analysis

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